1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane
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Overview
Description
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[35]nonane is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which involves a pyrrole ring and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane: Similar spirocyclic structure with a pyrazole ring instead of a pyrrole ring.
2-oxa-7-azaspiro[3.5]nonane: Lacks the pyrrole ring but retains the spiro linkage.
Uniqueness
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane is unique due to its specific combination of a pyrrole ring and an oxazolidine ring, which imparts distinct chemical properties and potential applications. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H24N2O |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-[1-(2-methylpropyl)pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C15H24N2O/c1-12(2)9-17-6-3-13(10-17)14-15(11-16-14)4-7-18-8-5-15/h3,6,10,12,14,16H,4-5,7-9,11H2,1-2H3 |
InChI Key |
FTJOEYQSHSBIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=C1)C2C3(CCOCC3)CN2 |
Origin of Product |
United States |
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